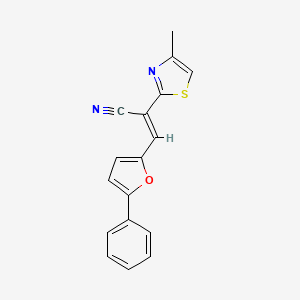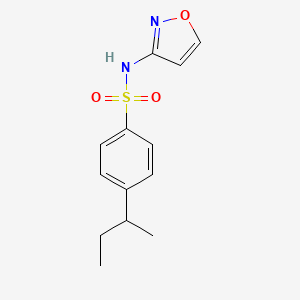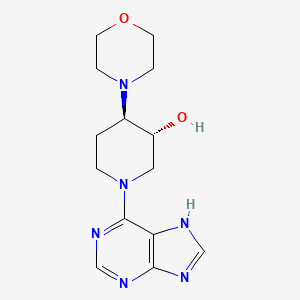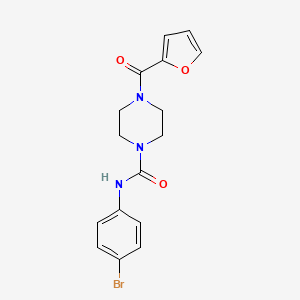
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile, also known as MTFA, is a synthetic compound that has been extensively studied for its potential therapeutic applications. MTFA belongs to the class of compounds known as acrylonitriles, which are known to exhibit a wide range of biological activities.
Mécanisme D'action
The mechanism of action of 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile is not fully understood, but it is thought to involve the inhibition of various enzymes and signaling pathways. 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has also been shown to inhibit the activity of the nuclear factor kappa B (NF-κB) signaling pathway, which is involved in the regulation of immune and inflammatory responses.
Biochemical and Physiological Effects:
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce the production of inflammatory mediators, such as interleukin-1β (IL-1β) and tumor necrosis factor alpha (TNF-α). 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has also been shown to reduce oxidative stress and improve antioxidant status. In addition, 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been shown to improve cognitive function and to have neuroprotective effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized with high yields and purity. It has also been extensively studied for its potential therapeutic applications, which makes it a promising candidate for further research. However, there are also some limitations to using 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile in lab experiments. One limitation is that the mechanism of action is not fully understood, which makes it difficult to design experiments to test specific hypotheses. Another limitation is that the effects of 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile may vary depending on the experimental conditions, such as the dose and duration of treatment.
Orientations Futures
For research on 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile include investigating the mechanism of action, potential therapeutic applications, and synergistic effects with other compounds.
Méthodes De Synthèse
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile can be synthesized using a variety of methods, including the Knoevenagel condensation reaction and the Hantzsch reaction. The Knoevenagel condensation reaction involves the reaction of an aldehyde with a β-dicarbonyl compound in the presence of a base. The Hantzsch reaction involves the reaction of an aldehyde or ketone with a β-ketoester and ammonia in the presence of a catalyst. Both methods have been used to synthesize 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile with high yields and purity.
Applications De Recherche Scientifique
2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has been extensively studied for its potential therapeutic applications. It has been shown to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenyl-2-furyl)acrylonitrile has also been shown to have neuroprotective effects and to improve cognitive function.
Propriétés
IUPAC Name |
(E)-2-(4-methyl-1,3-thiazol-2-yl)-3-(5-phenylfuran-2-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12N2OS/c1-12-11-21-17(19-12)14(10-18)9-15-7-8-16(20-15)13-5-3-2-4-6-13/h2-9,11H,1H3/b14-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NARDRLRXCVPKRW-NTEUORMPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)C(=CC2=CC=C(O2)C3=CC=CC=C3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CSC(=N1)/C(=C/C2=CC=C(O2)C3=CC=CC=C3)/C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12N2OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(3S*,4R*)-3-benzyl-4-hydroxy-4-methylpiperidin-1-yl]-3-oxopropyl}azepan-2-one](/img/structure/B5486473.png)
![N-(2-chlorophenyl)-2-[(5-isobutyl-4-methyl-4H-1,2,4-triazol-3-yl)thio]acetamide](/img/structure/B5486480.png)
![N-[1-(1H-benzimidazol-2-yl)-2-(4-methylphenyl)vinyl]-3-methylbenzamide](/img/structure/B5486486.png)
![1-[2-(diethylamino)ethyl]-3-hydroxy-4-(4-methylbenzoyl)-5-(3,4,5-trimethoxyphenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5486498.png)
![N-(3-chloro-4-fluorophenyl)-3-[1-(tetrahydro-3-thienyl)-4-piperidinyl]propanamide](/img/structure/B5486499.png)
![2-{3-[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]propyl}-3a,4,7,7a-tetrahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B5486519.png)
![4-[1-(2-chloro-6-fluorobenzoyl)-3-azetidinyl]pyridine](/img/structure/B5486531.png)


![2-[4-(4,6-diphenyl-3-pyridazinyl)-1-piperazinyl]ethanol](/img/structure/B5486546.png)


![N-[4-(1-piperidinylsulfonyl)phenyl]cyclopentanecarboxamide](/img/structure/B5486573.png)
